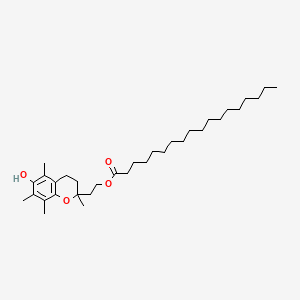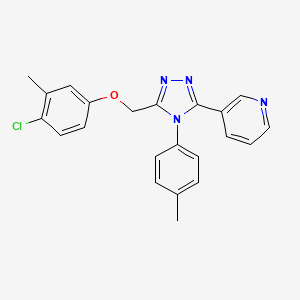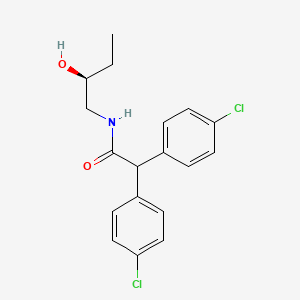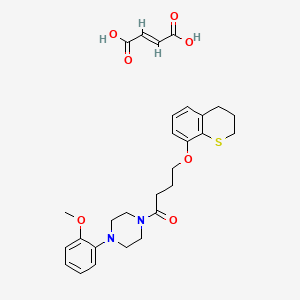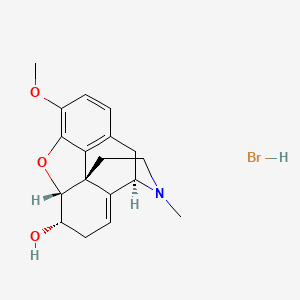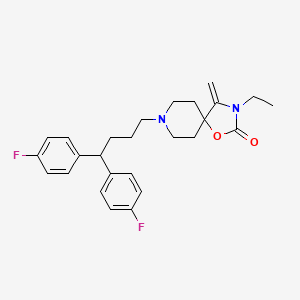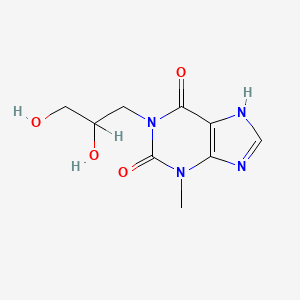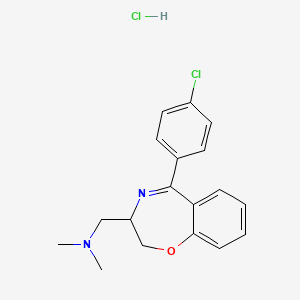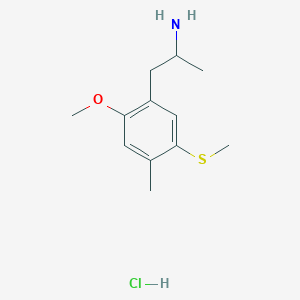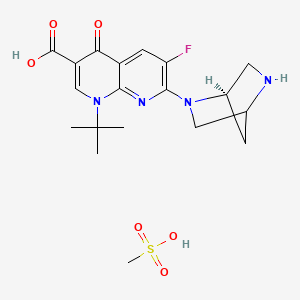
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(2,5-diazabicyclo(2.2.1)hept-2-yl)-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-, (1R)-, monomethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(2,5-diazabicyclo(2.2.1)hept-2-yl)-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-, (1R)-, monomethanesulfonate is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potent biological activities, particularly in the field of antimicrobial and antiviral research. Its unique structure, which includes a naphthyridine core and a diazabicycloheptane moiety, contributes to its diverse chemical reactivity and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(2,5-diazabicyclo(2.2.1)hept-2-yl)-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-, (1R)-, monomethanesulfonate typically involves multiple steps:
Formation of the Naphthyridine Core: The initial step involves the construction of the naphthyridine core through a series of cyclization reactions. This can be achieved using starting materials such as 2-aminopyridine and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Diazabicycloheptane Moiety: The diazabicycloheptane group is introduced via a nucleophilic substitution reaction. This step often requires the use of strong bases and specific solvents to facilitate the reaction.
Fluorination and Carboxylation:
Final Coupling and Sulfonation: The final step involves coupling the intermediate with methanesulfonic acid to form the monomethanesulfonate salt. This step is usually carried out under mild conditions to preserve the integrity of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(2,5-diazabicyclo(2.2.1)hept-2-yl)-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-, (1R)-, monomethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
科学研究应用
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(2,5-diazabicyclo(2.2.1)hept-2-yl)-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-, (1R)-, monomethanesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential as an antimicrobial and antiviral agent. It shows promise in treating infections caused by resistant strains of bacteria and viruses.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. It binds to enzymes or receptors, inhibiting their activity and disrupting essential biological processes. The diazabicycloheptane moiety plays a crucial role in enhancing the binding affinity and specificity of the compound. Key pathways affected include DNA replication, protein synthesis, and cell wall biosynthesis.
相似化合物的比较
Similar Compounds
1,8-Naphthyridine-3-carboxylic acid derivatives: These compounds share the naphthyridine core but differ in their substituents, leading to variations in their biological activities.
Fluoroquinolones: A class of antibiotics that also contain a fluorine atom and exhibit broad-spectrum antimicrobial activity.
Diazabicycloheptane derivatives: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(2,5-diazabicyclo(2.2.1)hept-2-yl)-1-(1,1-dimethylethyl)-6-fluoro-4-oxo-, (1R)-, monomethanesulfonate is unique due to its combination of a naphthyridine core, a diazabicycloheptane moiety, and a fluorine atom. This unique structure contributes to its potent biological activity and makes it a valuable compound in scientific research and industrial applications.
属性
CAS 编号 |
125277-78-3 |
|---|---|
分子式 |
C19H25FN4O6S |
分子量 |
456.5 g/mol |
IUPAC 名称 |
1-tert-butyl-7-[(1R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid |
InChI |
InChI=1S/C18H21FN4O3.CH4O3S/c1-18(2,3)23-8-12(17(25)26)14(24)11-5-13(19)16(21-15(11)23)22-7-9-4-10(22)6-20-9;1-5(2,3)4/h5,8-10,20H,4,6-7H2,1-3H3,(H,25,26);1H3,(H,2,3,4)/t9?,10-;/m1./s1 |
InChI 键 |
MJNOUMJYXASFCR-FJYJDOHQSA-N |
手性 SMILES |
CC(C)(C)N1C=C(C(=O)C2=CC(=C(N=C21)N3CC4C[C@@H]3CN4)F)C(=O)O.CS(=O)(=O)O |
规范 SMILES |
CC(C)(C)N1C=C(C(=O)C2=CC(=C(N=C21)N3CC4CC3CN4)F)C(=O)O.CS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




